N-ethyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-ethyl-2-phenylquinoline-4-carboxamide is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the reaction of aniline with 2-nitrobenzaldehyde and pyruvic acid, followed by the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often include the use of solvents like ethanol and catalysts such as ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The availability of raw materials and the scalability of the synthesis process are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-ethyl-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective non-peptide competitive antagonist for the human neurokinin-3 receptor . This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline structure but lacks the ethyl group.
N-benzyl-N-ethyl-2-phenyl-4-quinolinecarboxamide: Similar structure with a benzyl group instead of an ethyl group.
Uniqueness: N-ethyl-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective antagonist for the neurokinin-3 receptor sets it apart from other quinoline derivatives.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-ethyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H16N2O/c1-2-19-18(21)15-12-17(13-8-4-3-5-9-13)20-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,19,21) |
InChI Key |
ZNWCPLRNPAJLKX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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